molecular formula C14H10ClFO2 B7960856 Methyl 3-(3-chlorophenyl)-5-fluorobenzoate CAS No. 1820674-51-8

Methyl 3-(3-chlorophenyl)-5-fluorobenzoate

Cat. No.: B7960856
CAS No.: 1820674-51-8
M. Wt: 264.68 g/mol
InChI Key: DGJNAWXZRZEEDF-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-5-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-chlorophenyl and a 5-fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chlorophenyl)-5-fluorobenzoate typically involves the esterification of 3-(3-chlorophenyl)-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-chlorophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.

    Hydrolysis: Products include 3-(3-chlorophenyl)-5-fluorobenzoic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 3-(3-chlorophenyl)-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interactions between such compounds and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its unique structure allows for the exploration of new pharmacophores.

Industry: In the materials science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)-5-fluorobenzoate
  • Methyl 3-(3-bromophenyl)-5-fluorobenzoate
  • Methyl 3-(3-chlorophenyl)-4-fluorobenzoate

Comparison: Methyl 3-(3-chlorophenyl)-5-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)11-5-10(7-13(16)8-11)9-3-2-4-12(15)6-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNAWXZRZEEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159525
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820674-51-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820674-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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